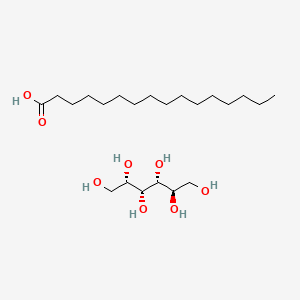![molecular formula C60H60Cl2N2O4P2Ru B1661736 Dicloro(R)-(DMSEGPHOS)[(R,(R))(DPEN)]rutenio(II) CAS No. 944450-45-7](/img/structure/B1661736.png)
Dicloro(R)-(DMSEGPHOS)[(R,(R))(DPEN)]rutenio(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)] has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral molecules
Biology: The compound is used in the synthesis of chiral intermediates that are important in the development of biologically active molecules
Medicine: It plays a role in the synthesis of chiral drugs, which are essential for the treatment of various diseases
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where high enantioselectivity is required
Mecanismo De Acción
Target of Action
The primary target of the compound RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)] is a variety of amino ketones . These are organic compounds containing a ketone group and an amino group, and they play a crucial role in various biochemical processes.
Mode of Action
RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)] acts as a catalyst in the enantioselective preparation of chiral amino alcohols and their derivatives . It facilitates the asymmetric hydrogenation of various amino ketones using mild hydrogen pressure . This interaction with its targets results in the formation of chiral amino alcohols, which are important building blocks in organic synthesis.
Biochemical Pathways
The compound’s action affects the hydrogenation pathway of amino ketones . Hydrogenation is a chemical reaction that adds hydrogen (H2) to a molecule. In this case, the compound facilitates the addition of hydrogen to the amino ketones, resulting in the formation of chiral amino alcohols. These alcohols can then participate in further biochemical reactions, leading to the synthesis of various organic compounds.
Result of Action
The result of the compound’s action is the enantioselective production of chiral amino alcohols . These are molecules that have the same molecular formula but differ in the spatial arrangement of atoms. Chiral amino alcohols are valuable in the pharmaceutical industry as they are often used in the synthesis of drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)] typically involves the reaction of ruthenium chloride with the chiral ligands DMSEGPHOS and DPEN. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral complex. The process often requires the use of solvents such as tetrahydrofuran and mild hydrogen pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent control of reaction conditions to achieve high yields and purity. The compound is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)] primarily undergoes asymmetric hydrogenation reactions. This type of reaction is essential for the production of chiral amino alcohols and their derivatives .
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen gas and various amino ketones. The reactions are typically carried out under mild hydrogen pressure and at room temperature to ensure high enantioselectivity .
Major Products
The major products formed from these reactions are chiral amino alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Comparación Con Compuestos Similares
Similar Compounds
- RuCl2[®-DM-BINAP][®-DAIPEN]
- RuCl[(p-cymene)(BINAP)]Cl
- Ru(OAc)2[®-dtbm-SEGPHOS]
- RuCl[(p-cymene)(DM-SEGPHOS)]Cl
Uniqueness
RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)] is unique due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. The combination of DMSEGPHOS and DPEN ligands provides a chiral environment that is highly effective in producing chiral amino alcohols with high enantiomeric excess .
Propiedades
Número CAS |
944450-45-7 |
|---|---|
Fórmula molecular |
C60H60Cl2N2O4P2Ru |
Peso molecular |
1107.0 g/mol |
Nombre IUPAC |
[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;1,2-diphenylethane-1,2-diamine |
InChI |
InChI=1S/C46H44O4P2.C14H16N2.2ClH.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h9-24H,25-26H2,1-8H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2 |
Clave InChI |
FOEKPXQPRAIJRW-UHFFFAOYSA-L |
SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Ru+2] |
SMILES isomérico |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Ru+2] |
SMILES canónico |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl |
Pictogramas |
Health Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


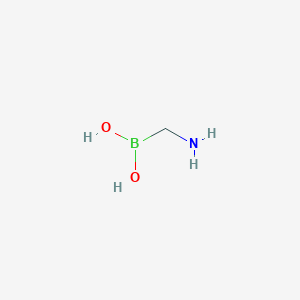
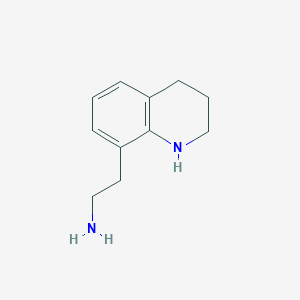
![Naphthalene, 1-[(6-bromohexyl)oxy]-](/img/structure/B1661658.png)
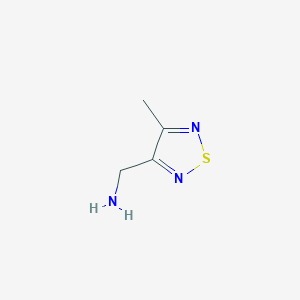
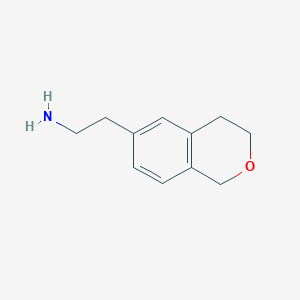
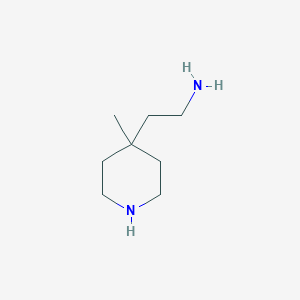
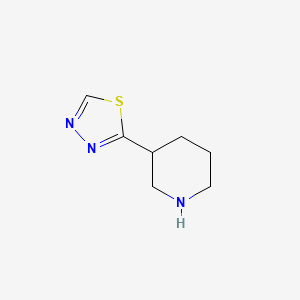
![1-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1661666.png)
![N-[(4-methoxyphenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B1661667.png)
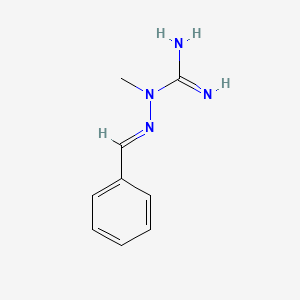
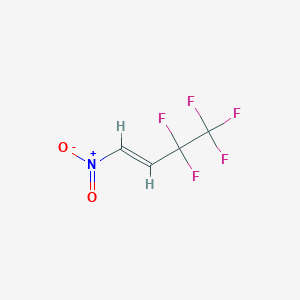
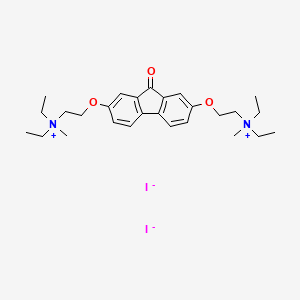
![2-[3,5-Bis(trifluoromethyl)phenyl]ethanesulfonyl chloride](/img/structure/B1661671.png)
